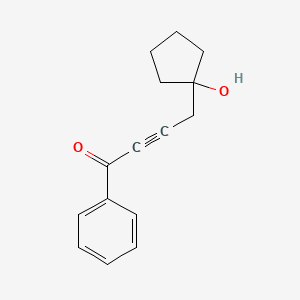
4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one is an organic compound characterized by a cyclopentyl ring, a phenyl group, and a butynone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one typically involves the reaction of cyclopentanone with phenylacetylene under specific conditions. The reaction is catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives and benzoic acid.
Reduction: Formation of cyclopentanol and phenylbutane derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone
- (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone
Uniqueness
4-(1-Hydroxycyclopentyl)-1-phenylbut-2-yn-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
40485-29-8 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(1-hydroxycyclopentyl)-1-phenylbut-2-yn-1-one |
InChI |
InChI=1S/C15H16O2/c16-14(13-7-2-1-3-8-13)9-6-12-15(17)10-4-5-11-15/h1-3,7-8,17H,4-5,10-12H2 |
InChI Key |
CAWFPGCKNZOGFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC#CC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















